Flurbiprofen Glyceryl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurbiprofen Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of flurbiprofen with glycerol aims to enhance its pharmacokinetic properties, such as solubility and bioavailability, while potentially reducing gastrointestinal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Glyceryl Ester typically involves the esterification of flurbiprofen with glycerol. This can be achieved through direct esterification or using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen Glyceryl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: The aromatic ring in flurbiprofen can undergo oxidation and reduction reactions, although these are less common for the ester derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Flurbiprofen and glycerol.
Oxidation: Various oxidized derivatives of flurbiprofen.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted ester derivatives
Scientific Research Applications
Flurbiprofen Glyceryl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to reduce gastrointestinal side effects compared to flurbiprofen.
Industry: Used in the formulation of topical and transdermal drug delivery systems to enhance skin permeation.
Mechanism of Action
Flurbiprofen Glyceryl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces inflammation, pain, and fever. The esterification with glycerol may enhance its solubility and bioavailability, allowing for more effective delivery to the target tissues .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Ketoprofen: Structurally related to flurbiprofen, used for its analgesic and anti-inflammatory effects.
Fenoprofen: Another NSAID in the same class, with similar pharmacological actions.
Uniqueness
Flurbiprofen Glyceryl Ester is unique due to its esterification with glycerol, which aims to enhance its pharmacokinetic properties and reduce gastrointestinal side effects. This modification may provide a more favorable therapeutic profile compared to its parent compound and other similar NSAIDs .
Properties
Molecular Formula |
C18H19FO4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO4/c1-12(18(22)23-11-15(21)10-20)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |
InChI Key |
QVDNLTYIEYPCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.